

Application Notes: In Vitro DGAT-1 Activity Assay Using AZD3988

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Compound of Interest

Compound Name: AZD3988

Cat. No.: B605759

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Introduction

Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[1][2][3] Its role in metabolic diseases such as obesity and diabetes has made it a significant target for therapeutic intervention.[4][5][6] **AZD3988** is a potent and selective small molecule inhibitor of DGAT-1.[4][7][8] These application notes provide a detailed protocol for conducting an in vitro DGAT-1 activity assay to evaluate the inhibitory potential of compounds like **AZD3988**.

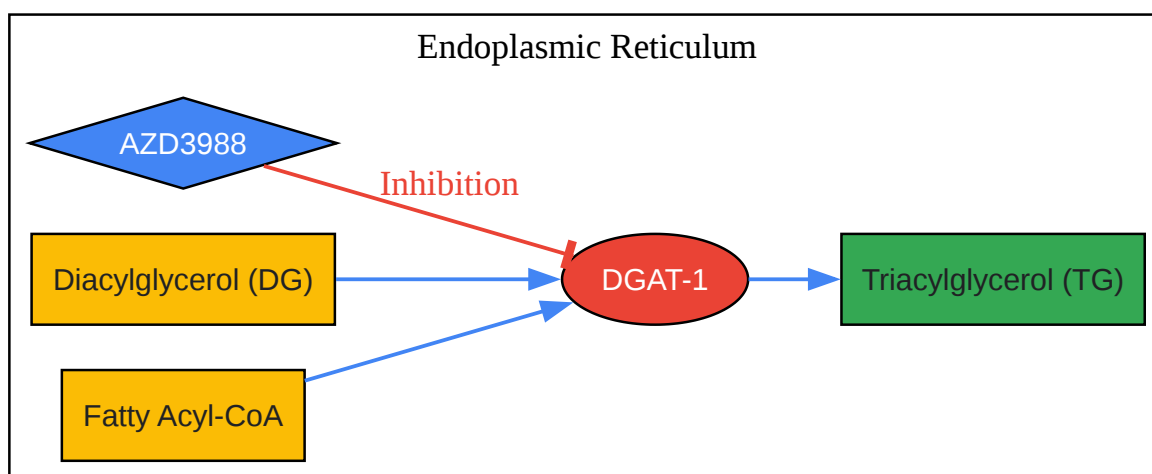
Data Presentation

Inhibitory Activity of AZD3988 on DGAT-1

Species/Cell Line	IC50 (nM)
Human	0.6[4]
Rat	0.5[4]
Mouse	1.1[4]
HuTu 80 cells	0.5[4][9]
Rat adipose tissue	0.3[9]

Signaling Pathway

DGAT-1 is a crucial enzyme in the triglyceride synthesis pathway. The diagram below illustrates the final step of this pathway, where DGAT-1 catalyzes the formation of triacylglycerol (TG) from diacylglycerol (DG) and a fatty acyl-CoA. This process is fundamental for energy storage in the form of lipids.[1][2]



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Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.

Experimental Protocols

Principle of the Assay

The in vitro DGAT-1 activity assay measures the rate of triglyceride formation from diacylglycerol and a labeled fatty acyl-CoA substrate. The inhibitory effect of a compound is determined by measuring the reduction in product formation in the presence of the inhibitor. Several detection methods can be employed, including radioactive and fluorescence-based approaches. A common method involves using a radiolabeled acyl-CoA and quantifying the radiolabeled triglyceride product after separation by thin-layer chromatography (TLC).[10] Alternatively, a fluorescently labeled acyl-CoA can be used for a non-radioactive approach.[11]

Materials and Reagents

- Enzyme Source: Microsomes from cells or tissues expressing DGAT-1 (e.g., human small intestinal microsomes).[\[12\]](#)
- Substrates:
 - 1,2-Diacylglycerol (DOG) or 1,2-Dioleoyl-sn-glycerol.[\[10\]](#)[\[13\]](#)
 - [^{14}C]Oleoyl-CoA or another radiolabeled fatty acyl-CoA.[\[10\]](#)[\[13\]](#)
 - Alternatively, a fluorescent fatty acyl-CoA like NBD-palmitoyl CoA can be used.[\[11\]](#)
- Inhibitor: **AZD3988** (or other test compounds) dissolved in DMSO.[\[4\]](#)
- Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.4-7.5).[\[5\]](#)[\[10\]](#)
- Cofactors and Additives:
 - MgCl_2 (e.g., 25 mM).[\[10\]](#)[\[13\]](#)
 - Bovine Serum Albumin (BSA) (e.g., 0.625 mg/ml).[\[10\]](#)
- Reaction Stop Solution: Chloroform:methanol (2:1, v/v).[\[10\]](#)
- TLC Supplies: Silica gel TLC plates and a suitable solvent system (e.g., hexane:ethyl ether:acetic acid, 80:20:1, v/v/v).[\[5\]](#)
- Scintillation Counter and Scintillation Fluid.

Experimental Workflow Diagram

Caption: Workflow for the in vitro DGAT-1 activity assay.

Detailed Protocol

- Preparation of Reagents:
 - Prepare a stock solution of **AZD3988** in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.

- Prepare the assay buffer (100 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 0.625 mg/ml BSA).[10]
- Prepare substrate solutions: 200 μM 1,2-diacylglycerol and 25 μM [¹⁴C]oleoyl-CoA in the assay buffer.[10]
- Enzyme Preparation:
 - Thaw the microsomal enzyme preparation on ice.
 - Dilute the microsomes to a final concentration of approximately 10 μg of protein per reaction in the assay buffer.[10]
- Assay Procedure:
 - In a microcentrifuge tube, add the diluted enzyme preparation.
 - Add varying concentrations of **AZD3988** (or vehicle control - DMSO) to the tubes.
 - Pre-incubate the enzyme with the inhibitor for 30 minutes at room temperature.[10]
 - Initiate the reaction by adding the substrate mixture (1,2-diacylglycerol and [¹⁴C]oleoyl-CoA) to a final reaction volume of 200 μl.[10]
 - Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[10][14]
 - Stop the reaction by adding 1 ml of chloroform:methanol (2:1).[10]
- Product Separation and Quantification:
 - Vortex the tubes and centrifuge to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.
 - Spot the extracted lipids onto a silica gel TLC plate.
 - Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl ether:acetic acid).

- Visualize the lipid spots (e.g., using iodine vapor or autoradiography).
- Scrape the silica corresponding to the triglyceride band into a scintillation vial.
- Add scintillation fluid and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of DGAT-1 inhibition for each concentration of **AZD3988** compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

This protocol provides a robust framework for assessing the in vitro activity of DGAT-1 and the inhibitory potential of compounds such as **AZD3988**. The use of a well-characterized inhibitor like **AZD3988** can also serve as a positive control to validate the assay setup. The flexibility in the choice of labeled substrates allows for adaptation to available laboratory resources. Accurate determination of DGAT-1 inhibition is a critical step in the discovery and development of new therapeutics for metabolic diseases.

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